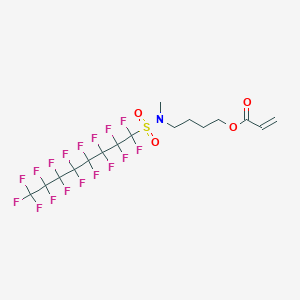![molecular formula C7H8NNa3O6 B15289414 trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate](/img/structure/B15289414.png)
trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a trisodium salt and a bis(carboxylato(113C)methyl)amino group attached to a propanoate backbone. Its unique chemical properties make it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate typically involves the reaction of a suitable amino acid derivative with a carboxylating agent under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of sodium hydroxide to facilitate the formation of the trisodium salt. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often require catalysts to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
Trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Mécanisme D'action
The mechanism of action of trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate can be compared with other similar compounds, such as:
Polyoxometalates: These compounds also contain carboxylato groups and have applications in catalysis and magnetochemistry.
Pyrazolo[1,5-a]pyrimidine: This compound has a similar “amino–nitro–amino” arrangement and is used in the development of heat-resistant explosives.
α,β-Unsaturated carbonyl compounds: These compounds are key building blocks in organic chemistry and have similar catalytic synthesis methodologies.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in different scientific fields.
Propriétés
Formule moléculaire |
C7H8NNa3O6 |
|---|---|
Poids moléculaire |
273.10 g/mol |
Nom IUPAC |
trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate |
InChI |
InChI=1S/C7H11NO6.3Na/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;;;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3/t4-;;;/m0.../s1/i2+1,3+1;;; |
Clé InChI |
OHOTVSOGTVKXEL-PVUIRWQTSA-K |
SMILES isomérique |
C[C@@H](C(=O)[O-])N([13CH2]C(=O)[O-])[13CH2]C(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canonique |
CC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


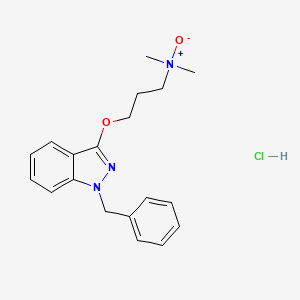

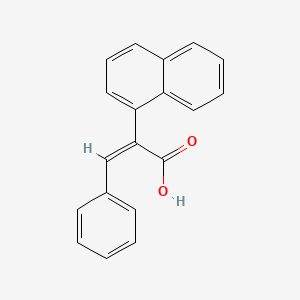
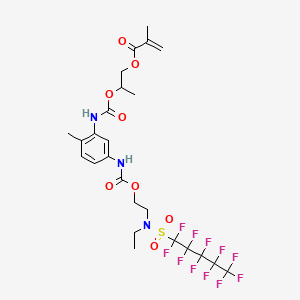
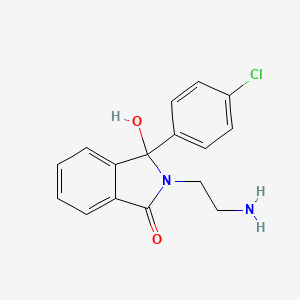
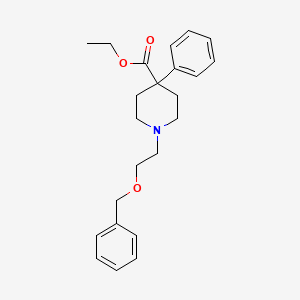
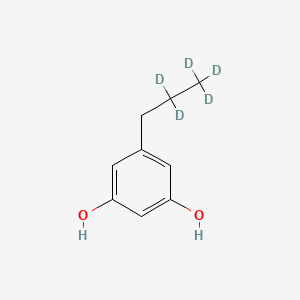
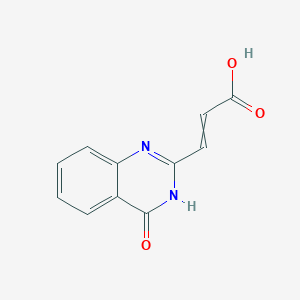
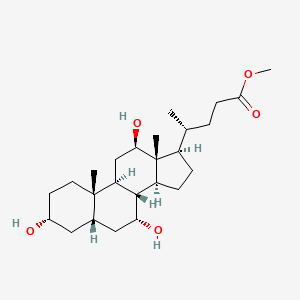
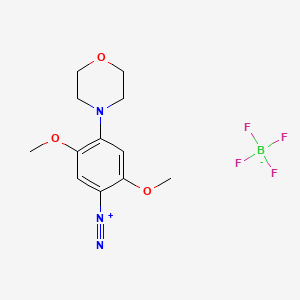
![1-[(E)-but-1-enyl]-3-fluorobenzene](/img/structure/B15289417.png)
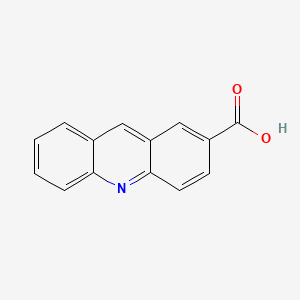
![[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate](/img/structure/B15289421.png)
